molecular formula C18H10Cl4N4S B2678807 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338417-67-7

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2678807
CAS No.: 338417-67-7
M. Wt: 456.17
InChI Key: PHYQNNSQQFHJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a triazolo[1,5-a]pyrimidine core substituted at position 2 with a 2,6-dichlorobenzylsulfanyl group and at position 7 with a 2,4-dichlorophenyl group. This structure confers distinct electronic and steric properties due to the electron-withdrawing chlorine atoms and the hydrophobic aromatic rings.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4N4S/c19-10-4-5-11(15(22)8-10)16-6-7-23-17-24-18(25-26(16)17)27-9-12-13(20)2-1-3-14(12)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYQNNSQQFHJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338417-67-7) is a member of the triazolopyrimidine family known for diverse biological activities. Its unique structure combines a triazole ring with a pyrimidine moiety and incorporates dichlorobenzyl and dichlorophenyl groups, which may enhance its pharmacological potential.

  • Molecular Formula : C18H10Cl4N4S
  • Molecular Weight : 456.18 g/mol
  • Density : 1.60 ± 0.1 g/cm³ (predicted)
  • pKa : -1.68 ± 0.30 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects through DNA intercalation and inhibition of key enzymes involved in cell proliferation.
  • Case Study : A study demonstrated that triazolopyrimidines showed significant antiproliferative activity against breast and colon cancer cell lines, with some derivatives comparable to established anticancer drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
  • Specific Findings : In vitro tests revealed that the compound exhibited stronger activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other tested compounds .

Other Biological Activities

Triazolopyrimidines are being investigated for additional therapeutic applications:

  • Antiviral Properties : Some derivatives have shown promise as inhibitors of viral proteases, potentially useful in treating viral infections such as HIV and SARS-CoV-2 .
  • Neuroprotective Effects : Preliminary studies suggest that these compounds may have protective effects against neurodegenerative diseases due to their ability to modulate oxidative stress .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityStructural Features
This compoundAnticancer, AntimicrobialTriazole-pyrimidine structure
5-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b]pyridineAntifungalTriazole-pyridine structure
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineAnti-HIVTriazole-pyrimidine structure

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. Notably:

  • Activity Against Bacteria : The compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used as controls .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies have suggested that triazolo-pyrimidines can induce apoptosis in cancer cell lines through several mechanisms:

  • Mechanism of Action : The compound may interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. For instance, studies on human breast cancer cell lines revealed a dose-dependent reduction in cell viability following treatment with triazolo-pyrimidine derivatives .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies have indicated that triazolo-pyrimidine derivatives can modulate inflammatory pathways by:

  • Cytokine Production Inhibition : The compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 through the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies highlight the efficacy of 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine in various applications:

  • Antimicrobial Efficacy :
    • A study on a series of triazolo-pyrimidines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values were notably lower than those of conventional antibiotics.
  • Cancer Cell Line Studies :
    • In vitro assays using human breast cancer cell lines indicated that treatment with triazolo-pyrimidine derivatives led to a substantial reduction in cell viability. Flow cytometry analysis showed an increase in early apoptotic cells after treatment.
  • Inflammation Models :
    • In animal models of inflammation, administration of triazolo-pyrimidine compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazolopyrimidine Core

Position 7 Modifications
  • 7-Phenyl analogue (PubChem CID 4358907): Replacing the 2,4-dichlorophenyl group with a simple phenyl reduces lipophilicity (ClogP decreases from ~4.5 to ~3.8) and electron-withdrawing effects.
  • 7-(4-Chlorophenyl) analogue (CAS 338403-85-3): A single chlorine at position 4 of the phenyl group offers intermediate lipophilicity compared to the target compound’s dichloro-substituted aryl group. Such modifications impact metabolic stability and bioavailability .
Position 2 Modifications
  • Sulfonamide vs. Sulfanyl Groups : Diclosulam (ISO name), a [1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide, replaces the sulfanyl group with a sulfonamide. This increases polarity and hydrogen-bonding capacity, critical for herbicidal activity via acetolactate synthase (ALS) inhibition. The sulfanyl group in the target compound may instead favor redox interactions or metal coordination .

Triazolo Ring Fusion Differences

  • [1,5-a] vs. [1,5-c] Fusion : Diclosulam’s [1,5-c] fusion alters the spatial arrangement of substituents, enabling optimal positioning of the sulfonamide group for ALS binding. In contrast, the [1,5-a] fusion in the target compound may orient the 2,6-dichlorobenzylsulfanyl group away from enzymatic active sites, suggesting divergent applications .

Physicochemical Properties

  • Lipophilicity and Solubility : The target compound’s predicted ClogP of ~4.5 (based on analogues) exceeds diclosulam’s ClogP of ~2.8, indicating higher membrane permeability but lower aqueous solubility. This trade-off influences formulation strategies for agricultural or pharmaceutical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.